molecular formula C20H16F3NS B14311330 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 116610-85-6

2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B14311330
CAS No.: 116610-85-6
M. Wt: 359.4 g/mol
InChI Key: KBOAGPIMJOZGJA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound is characterized by the presence of a methylphenyl group, a methylthio group, and a trifluoromethylphenyl group attached to the pyridine ring.

Preparation Methods

The synthesis of 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(2-Methylphenyl)-4-methylthio-6-(4-(trifluoromethyl)phenyl)pyridine include other substituted pyridines and aromatic heterocycles. Some examples are:

  • 2-(2-Methylphenyl)pyridine
  • 4-Methylthio-2-phenylpyridine
  • 6-(4-(Trifluoromethyl)phenyl)pyridine

What sets this compound apart is the unique combination of substituents, which can impart specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

116610-85-6

Molecular Formula

C20H16F3NS

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2-methylphenyl)-4-methylsulfanyl-6-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C20H16F3NS/c1-13-5-3-4-6-17(13)19-12-16(25-2)11-18(24-19)14-7-9-15(10-8-14)20(21,22)23/h3-12H,1-2H3

InChI Key

KBOAGPIMJOZGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)SC

Origin of Product

United States

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